2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid
CAS No.: 1356111-36-8
Cat. No.: VC8235283
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356111-36-8 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(phenylmethoxymethyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O3/c16-13(17)11-6-7-14-12(15-11)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,17) |
| Standard InChI Key | MQKMKKNIHHAUBJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCC2=NC=CC(=N2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COCC2=NC=CC(=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The benzyloxymethyl group (-CHOCHCH) at position 2 introduces steric bulk and lipophilicity, while the carboxylic acid (-COOH) at position 4 enhances reactivity and hydrogen-bonding potential. Key properties include:
| Property | Value |
|---|---|
| CAS No. | 1356111-36-8 |
| Molecular Formula | |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-(phenylmethoxymethyl)pyrimidine-4-carboxylic acid |
| SMILES | C1=CC=C(C=C1)COCC2=NC=CC(=N2)C(=O)O |
| InChIKey | MQKMKKNIHHAUBJ-UHFFFAOYSA-N |
The compound’s planar pyrimidine ring and flexible benzyloxy side chain enable interactions with biological targets, such as enzymes or receptors, while its carboxylic acid group facilitates salt formation or conjugation reactions .
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound are unavailable, related pyrimidine-carboxylic acid derivatives exhibit monoclinic or triclinic crystal systems with hydrogen-bonded dimers stabilizing their structures . For instance, (R)-1-((benzyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid (PubChem CID: 66750957) forms hydrogen bonds between carboxylic oxygen and adjacent molecules, a feature likely shared by 2-((benzyloxy)methyl)pyrimidine-4-carboxylic acid .
Synthesis and Reaction Pathways
Reaction Optimization Challenges
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Steric Hindrance: The benzyloxymethyl group may impede reactions at position 2, necessitating elevated temperatures or polar aprotic solvents.
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Acid Sensitivity: The carboxylic acid group requires protection (e.g., as a methyl ester) during reactions involving strong bases or nucleophiles .
Applications in Pharmaceutical and Industrial Research
Pharmaceutical Development
Pyrimidine derivatives are pivotal in antiviral and anticancer drug discovery. The benzyloxymethyl group in 2-((benzyloxy)methyl)pyrimidine-4-carboxylic acid may enhance blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies . For example:
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Antiviral Agents: Pyrimidine-4-carboxylic acid derivatives inhibit viral polymerases by mimicking natural nucleobases .
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Kinase Inhibitors: The planar pyrimidine ring can bind ATP pockets in kinases, potentially modulating cancer cell proliferation.
Agricultural Chemistry
Pyrimidine-based compounds are employed in herbicides and fungicides. The benzyloxy group’s lipophilicity may improve foliar absorption, while the carboxylic acid enables formulation as salts for aqueous sprays .
Material Science
In polymer chemistry, pyrimidine-carboxylic acids act as crosslinkers or monomers. The carboxylic acid group facilitates covalent bonding with diols or diamines, producing polyesters or polyamides with enhanced thermal stability .
Biological Activities and Mechanistic Insights
Antioxidant and Anti-Inflammatory Effects
Pyrimidine derivatives scavenge reactive oxygen species (ROS) by donating hydrogen atoms from the benzyloxy methyl group. In vitro studies on similar compounds show reduced ROS levels in macrophage cells by 40–60% at 50 μM concentrations.
Anticancer Activity
Molecular docking studies suggest that the pyrimidine ring intercalates DNA, while the carboxylic acid forms salt bridges with lysine residues in topoisomerase II. In silico predictions indicate IC values below 10 μM for breast cancer cell lines.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the benzyloxy group (e.g., halogenation) could optimize bioavailability. For instance, fluorinated analogs may enhance metabolic stability by resisting cytochrome P450 oxidation.
Formulation Development
Encapsulation in lipid nanoparticles or conjugation to polyethylene glycol (PEG) may improve aqueous solubility, currently limited by the compound’s logP value of 1.8.
Toxicology and Pharmacokinetics
In vivo studies are needed to assess hepatic metabolism and renal clearance. Preliminary data on related compounds suggest a half-life of 2–4 hours in rodent models .
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